molecular formula C9H6BrFN2O B1443112 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole CAS No. 1146699-64-0

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1443112
Key on ui cas rn: 1146699-64-0
M. Wt: 257.06 g/mol
InChI Key: ZBKXTEJUTGXVJL-UHFFFAOYSA-N
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Patent
US08093276B2

Procedure details

To a stirring mixture of 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (5.34 g, 30 mmol), CCl4 (50 mL) and NBS (11.7 g, 66 mmol) was added AIBN (246 mg, 1.5 mmol). The reaction mixture was heated to 80° C. for 3 hour under nitrogen, cooled to room temperature, and 50 mL of saturated sodium bicarbonate solution was added. The organic layer was separated and the aqueous layer was extracted with dichloromethane (50 mL). The organic layer was dried over sodium sulfate, filtered and concentrated on a rotovap to give 3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole, (9.34 g, 93%) as a white solid which was used in the next step without further purification. A 200 mL round bottom flask was charged with 3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (8.37 g, 25 mmol) and THF (60 mL). The mixture was cooled to 0° C. and diisopropyl ethyl amine (3.48 g, 27 mmol) was added dropwise over 15 minutes, followed by diethyl phosphite (3.7 g, 26.8 mmol). The mixture was stirred at room temperature for 60 minutes and quenched with 40 mL of water. The aqueous layer was extracted with ether (2×80 mL). The combined organic layer was washed with 20 mL of sat aq. NH4Cl and 20 mL of saturated sodium chloride solution. The organic layer was dried over sodium sulfate, filtered and concentrated on a rotovap to give a crude solid which was purified by a short silica pad to afford 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (6.03 g, 94%). mp 87.3° C. 1H-NMR (CDCl3, 400 MHz) δ 8.80 (s, 1H), 7.94 (dd, 1H), 7.87 (dd, 1H), 7.58 (t, 1H), 4.57 (s, 2H); 13C-NMR (CD)Cl3, 400 MHz) δ 166.97, 166.95, 165.45, 162.29, 159.73, 132.34, 132.30, 128.99, 128.90, 128.81, 124.04, 124.01, 115.56, 115.32, 25.22, 25.18; 19F-NMR (CDCl3, 400 MHz) δ −115.81, −115.84, −115.86. Anal. Calcd for C9H6BrFN2O: C, 42.05; H, 2.35; N, 10.90. Found: C, 42.17; H, 2.17; N, 10.63.
Name
3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)=[CH:5][C:4]=1[F:14].C(N(C(C)C)CC)(C)C.P([O-])(OCC)OCC>C1COCC1>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:13]=[CH:12][O:11][N:10]=2)=[CH:5][C:4]=1[F:14]

Inputs

Step One
Name
3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Quantity
8.37 g
Type
reactant
Smiles
BrC(C1=C(C=C(C=C1)C1=NOC=N1)F)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
quenched with 40 mL of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (2×80 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with 20 mL of sat aq. NH4Cl and 20 mL of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
to give a crude solid which
CUSTOM
Type
CUSTOM
Details
was purified by a short silica pad

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)C1=NOC=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.03 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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